
N-(2,3-dimethylphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
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Biological Activity
N-(2,3-dimethylphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide (CAS Number: 1226457-91-5) is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O2S, with a molecular weight of 396.5 g/mol. The structure features a piperidine ring, a thiadiazole moiety, and a furan substituent, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C21H24N4O2S |
Molecular Weight | 396.5 g/mol |
CAS Number | 1226457-91-5 |
Biological Activity Overview
Research indicates that compounds containing thiadiazole and piperidine structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have demonstrated effectiveness against various bacterial strains. In vitro studies suggest that modifications to the thiadiazole ring can enhance antibacterial potency against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The presence of the furan and thiadiazole rings may contribute to the compound's ability to induce apoptosis in cancer cells. For instance, similar derivatives have shown to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells .
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Compounds with thiadiazole structures often inhibit enzymes critical for cellular processes in pathogens and cancer cells.
- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been noted in related compounds, suggesting that this compound may similarly promote programmed cell death in malignant cells.
- Receptor Interaction : Molecular docking studies indicate potential interactions with various receptors involved in tumor growth and progression.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-14-5-3-6-17(15(14)2)22-19(26)13-25-10-8-16(9-11-25)20-23-24-21(28-20)18-7-4-12-27-18/h3-7,12,16H,8-11,13H2,1-2H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHXEIDEFDSMRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.